molecular formula C18H22F3N3O2 B2657582 N-cyclopentyl-2,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034354-70-4

N-cyclopentyl-2,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Cat. No.: B2657582
CAS No.: 2034354-70-4
M. Wt: 369.388
InChI Key: GRIMTRAAPQQEFE-UHFFFAOYSA-N
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Description

N-cyclopentyl-2,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a furan ring substituted with a carboxamide group, a cyclopentyl group, and a pyrazole ring with a trifluoromethyl group. Its complex structure suggests potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Furan Ring: Starting with a suitable precursor such as 2,5-dimethylfuran, the furan ring is functionalized to introduce the carboxamide group.

    Introduction of the Pyrazole Ring:

    Coupling Reactions: The pyrazole derivative is then coupled with the furan derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Cyclopentyl Group Addition:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The trifluoromethyl group on the pyrazole ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors due to its potential bioactivity.

Industry: Used in the synthesis of advanced materials, including polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which N-cyclopentyl-2,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The furan and pyrazole rings may facilitate binding to active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

    N-cyclopentyl-2,5-dimethylfuran-3-carboxamide: Lacks the pyrazole ring and trifluoromethyl group, potentially less bioactive.

    N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide: Lacks the cyclopentyl group, which may affect its binding affinity and specificity.

Uniqueness: The presence of both the cyclopentyl group and the trifluoromethyl-substituted pyrazole ring in N-cyclopentyl-2,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide makes it unique. These groups contribute to its potential bioactivity, stability, and versatility in various applications.

Properties

IUPAC Name

N-cyclopentyl-2,5-dimethyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O2/c1-12-11-15(13(2)26-12)17(25)24(14-5-3-4-6-14)10-9-23-8-7-16(22-23)18(19,20)21/h7-8,11,14H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIMTRAAPQQEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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